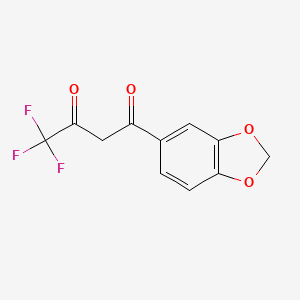

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJUCOQPAGQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379541 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-39-7 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione CAS number

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Introduction: A Key Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is a critical determinant of success. Among the vast repository of chemical intermediates, this compound, identified by CAS Number 306935-39-7 , has emerged as a compound of significant interest.[1][2][3] This molecule uniquely combines two pharmacologically important structural motifs: the 1,3-benzodioxole ring and a trifluoromethyl-β-diketone side chain.

The 1,3-benzodioxole moiety is a prevalent feature in numerous bioactive compounds, contributing to their pharmacological profiles and serving as a versatile scaffold in the synthesis of complex therapeutic agents.[4][5] Concurrently, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. It covers the compound's core properties, a detailed synthesis protocol grounded in established chemical principles, robust analytical methodologies for quality control, and its applications as a strategic intermediate in the synthesis of novel therapeutics.

Section 1: Core Physicochemical and Identity Data

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in a research and development setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 306935-39-7 | [1][2][3] |

| Molecular Formula | C₁₁H₇F₃O₄ | [2] |

| Synonym(s) | 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone | [3] |

| MDL Number | MFCD01570563 | [3] |

| Purity | Typically ≥97% | [7][8] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The primary and most efficient method for synthesizing β-diketones, such as the title compound, is the Claisen condensation. This reaction involves the base-mediated condensation between a ketone and an ester to form a β-keto ester or, in this case, a β-diketone.

Expertise & Causality: The Choice of Reagents

The selected protocol utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to ensure the complete and regioselective deprotonation of the starting ketone (1-(1,3-benzodioxol-5-yl)ethan-1-one). The use of LDA at low temperatures (-78 °C) is critical to prevent side reactions and ensure the kinetic enolate is formed, leading to a cleaner reaction profile. The acylating agent, 2,2,2-trifluoroethyl trifluoroacetate, is chosen for its high reactivity, which facilitates an efficient reaction with the lithium enolate.[9]

Diagram of the Synthetic Workflow

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 306935-39-7 Cas No. | 1,3-Benzodioxol-5-yl-4,4,4-trifluorobutane-1,3-dione | Apollo [store.apolloscientific.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]

- 9. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione molecular weight

An In-depth Technical Guide: 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated β-diketone of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, presents a detailed, mechanistically-grounded synthetic protocol, outlines robust methods for its structural characterization, and explores its potential applications as a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features—the pharmaceutically relevant 1,3-benzodioxole moiety and the bio-potentiating trifluoromethyl group—in the design of novel chemical entities.

Part 1: Core Molecular Profile and Safety Data

This compound is a specialized organic compound valued as a building block in synthetic chemistry. Its structure incorporates the 1,3-benzodioxole ring system, a motif present in numerous bioactive molecules, fused with a trifluorinated β-diketone side chain. This combination makes it a precursor for creating complex molecular architectures with potential therapeutic applications.[1]

Physicochemical and Identification Data

The fundamental properties of the title compound are summarized below, providing essential data for experimental design and material handling.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 306935-39-7 | [2] |

| Molecular Formula | C₁₁H₇F₃O₄ | |

| Molecular Weight | 260.17 g/mol | Calculated |

| Purity | Typically available at ≥97% | [3][4] |

| Synonyms | 1-(benzo[d][5]dioxol-5-yl)-4,4,4-trifluoro-butane-1,3-dione |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound presents specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

-

GHS Hazard Statements: Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.[3]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Part 2: Synthesis and Mechanistic Insights

The synthesis of β-diketones is a cornerstone of organic chemistry, with the Claisen condensation reaction being a primary and effective method.[6] For this compound, a robust synthesis can be achieved via the condensation of an appropriate acetophenone derivative with a trifluoroacetylating agent. This approach is guided by established protocols for analogous fluorinated diketones.[6][7]

Proposed Synthetic Protocol

The following protocol details a laboratory-scale synthesis.

Reaction Scheme:

Caption: Proposed synthesis via Claisen condensation.

Step-by-Step Methodology:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.5 mmol, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil and suspend it in 20 mL of dry tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Enolate Formation: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 mmol) in 10 mL of dry THF. Add this solution dropwise to the stirred NaH suspension at 0°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the sodium enolate.[7]

-

Acylation: Add ethyl trifluoroacetate (1.2 mmol) dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours under a nitrogen atmosphere.[7]

-

Workup and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the flask back to 0°C and carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure diketone.[7]

Mechanistic Rationale

The choice of reagents is critical for success. Sodium hydride (NaH) serves as a strong, non-nucleophilic base, which selectively deprotonates the α-carbon of the acetophenone starting material to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is a potent electron-withdrawing group, enhancing the electrophilicity of the ester and facilitating the acylation. The reaction concludes with an acidic workup to neutralize the reaction mixture and protonate the product, yielding the final β-diketone.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Analytical Techniques

The following workflow ensures a comprehensive characterization of the final product.

Caption: Workflow for product purification and analysis.

Expected Spectroscopic Signatures

While experimental data must be acquired, the expected signals can be predicted based on the molecular structure. β-Diketones exist as a mixture of keto and enol tautomers, which will be reflected in the spectra.

| Technique | Expected Characteristic Signals |

| ¹H NMR | - Aromatic protons on the benzodioxole ring (approx. 6.8-7.5 ppm).- Methylene protons of the dioxole ring (-O-CH₂-O-) as a singlet (approx. 6.0 ppm).- Methylene protons (-CH₂-) adjacent to the carbonyls in the keto form.- A vinyl proton (-CH=) in the enol form.- A broad enolic hydroxyl (-OH) signal (can be >10 ppm). |

| ¹³C NMR | - Two distinct carbonyl carbons (C=O) (approx. 180-200 ppm, one shifted upfield in enol form).- Aromatic and dioxole carbons.- A trifluoromethyl carbon (CF₃) signal, visible as a quartet due to C-F coupling. |

| ¹⁹F NMR | - A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| FTIR (cm⁻¹) | - Strong C=O stretching frequencies for the diketone system (approx. 1650-1720 cm⁻¹).- C-F stretching bands (approx. 1100-1300 cm⁻¹).- Aromatic C=C and C-H stretching. |

| HRMS | - The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₇F₃O₄, confirming the elemental composition. |

Part 4: Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile intermediate.

The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a "privileged scaffold" in medicinal chemistry. It is a structural component of numerous natural products and synthetic drugs. Its inclusion in a molecule can modulate metabolic stability and receptor binding affinity. For instance, this core is found in the antiepileptic drug stiripentol, demonstrating its acceptance in clinically approved therapeutics.[5] Its role as a building block for compounds with anti-inflammatory, neuroprotective, and anti-tumor properties is also well-documented.[1]

The Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in modern drug design. This group can significantly enhance a molecule's:

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Lipophilicity: Increasing membrane permeability and oral bioavailability.

-

Binding Affinity: Through favorable electrostatic and hydrophobic interactions with protein targets.

Synthetic Utility

This compound is an ideal starting point for synthesizing more complex heterocyclic systems (e.g., pyrazoles, isoxazoles) by reacting the 1,3-dicarbonyl unit with dinucleophiles like hydrazine or hydroxylamine. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns. A similar β-diketone, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, serves as a vital precursor for the anti-inflammatory drug Celecoxib, underscoring the industrial relevance of this compound class.[6]

Conclusion

This compound is a high-value chemical intermediate that strategically combines two important pharmacophores. Its synthesis is achievable through well-established chemical transformations, and its structure can be rigorously confirmed with standard analytical methods. For researchers in drug discovery and materials science, this compound offers a reliable and potent starting material for the development of novel, high-performance molecules.

References

- (E)-1-(Benzo[d][2][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

- 1-(Benzo[d][2][6]dioxol-5-yl)-4,4-difluorobutane-1,3-dione. ChemBK. [Link]

- 1-(1,3-Benzodioxol-5-yl)butan-1-one. National Institutes of Health (NIH). [Link]

- (PDF) 1-(1,3-Benzodioxol-5-yl)ethanone.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- 1-(1,3-Benzodioxol-5-yl)butane-1,4-diol | C11H14O4. PubChem. [Link]

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. It provides an in-depth analysis of its synthesis, focusing on the Claisen condensation, and explores its rich chemical reactivity, which is dominated by its keto-enol tautomerism and the strong electron-withdrawing nature of the trifluoromethyl group. Furthermore, this guide discusses its applications as a versatile building block for synthesizing heterocyclic compounds, which are relevant to drug discovery and materials science.

Chemical Identity and Structure

This compound, also known as 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone, is a specialized organic compound featuring three key functional components: a 1,3-benzodioxole ring system, a β-diketone core, and a terminal trifluoromethyl (CF₃) group.[1][2] This unique combination of moieties imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

-

1,3-Benzodioxole Moiety: This group, also known as methylenedioxyphenyl, is a common pharmacophore found in numerous biologically active molecules. It can participate in various metabolic pathways and often contributes to the molecule's overall pharmacological profile.

-

β-Diketone Core: The 1,3-dione functionality is the reactive heart of the molecule. The methylene bridge flanked by two carbonyl groups exhibits significant acidity and exists in a dynamic equilibrium with its enol tautomers. This core is a powerful chelating agent for metal ions and a versatile precursor for the synthesis of various heterocyclic systems.[3]

-

Trifluoromethyl Group: The presence of the strongly electron-withdrawing CF₃ group significantly influences the molecule's properties. It enhances the acidity of the methylene protons, shifts the keto-enol equilibrium, and increases the molecule's lipophilicity and metabolic stability—properties often sought in drug development.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Data for the specific title compound is limited in public literature; therefore, data for a structurally analogous compound, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, is included for comparison where applicable.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃O₄ | [2] |

| Molecular Weight | 260.17 g/mol | Calculated |

| CAS Number | 306935-39-7 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 44-46°C (for tolyl analog) | [7] |

| Boiling Point | 269.9±35.0 °C (predicted for tolyl analog) | [7] |

| Purity | Typically ≥97% | [8][9] |

Synthesis and Purification

The most common and efficient method for synthesizing β-diketones like the title compound is the Claisen condensation . This reaction involves the acylation of a ketone enolate with an ester.[10]

For the synthesis of this compound, the reaction proceeds between 1-(1,3-benzodioxol-5-yl)ethan-1-one (also known as 3',4'-(methylenedioxy)acetophenone) and an ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[10]

Synthetic Workflow

The process involves the deprotonation of the acetophenone starting material to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. A subsequent elimination of the ethoxide leaving group yields the β-diketone product.

Caption: General workflow for Claisen condensation synthesis.

Detailed Experimental Protocol

Causality: The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the ketone's α-carbon without competing side reactions. Anhydrous conditions are paramount as the base and the intermediate enolate are highly reactive towards protic solvents like water.

-

Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a mineral oil dispersion. Anhydrous solvent (e.g., diethyl ether or THF) is added.[11]

-

Enolate Formation : A solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred base suspension at 0°C. The mixture is then allowed to stir at room temperature for 1-2 hours to ensure complete enolate formation.

-

Acylation : The reaction mixture is cooled again to 0°C, and ethyl trifluoroacetate (1.2 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.[10]

-

Workup and Isolation : The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the pH is neutral.[12] The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Mechanistic Insights

Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as an equilibrium mixture of diketo and enol tautomers.[13] For asymmetric trifluoromethyl-β-diketones, two distinct chelated cis-enol forms are possible.[14][15]

The strong inductive effect of the CF₃ group significantly increases the acidity of the central methylene protons and influences the position of the tautomeric equilibrium. Spectroscopic evidence from NMR, IR, and UV studies on similar compounds indicates that trifluoromethyl-β-diketones predominantly exist as a mixture of two intramolecularly hydrogen-bonded enol forms in nonpolar media.[14] The equilibrium generally favors the enol form where the double bond is in conjugation with the aromatic ring, as this maximizes electronic stabilization.[14]

Caption: Keto-enol tautomerism in asymmetric β-diketones.

Note: Due to system limitations, the DOT script above uses placeholders for chemical structure images. The diagram illustrates the equilibrium between the central keto form and the two possible enol tautomers.

Heterocycle Synthesis: The Knorr Pyrazole Synthesis

The 1,3-dicarbonyl moiety is an exceptionally useful precursor for synthesizing five- and six-membered heterocyclic rings. A classic example is the reaction with hydrazine derivatives to form pyrazoles, a scaffold prevalent in many pharmaceuticals.[16]

In this reaction, hydrazine hydrate (NH₂NH₂) condenses with the β-diketone.[17][18] The reaction proceeds via initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration.[19][20] Due to the electronic asymmetry induced by the CF₃ group, the initial attack and subsequent cyclization can be regioselective. The more electrophilic carbonyl carbon, adjacent to the CF₃ group, is often the preferred site of initial attack. This leads to the formation of a pyrazole ring with the trifluoromethyl group at the 5-position.

This one-pot conversion is highly efficient and provides a direct route to complex, functionally diverse pyrazoles from readily available ketones and acid chlorides (via the in-situ formed diketone).[16]

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several research areas.

-

Pharmaceutical Intermediates : The benzodioxole moiety is a key component in various bioactive compounds.[21] The pyrazole ring, readily formed from this diketone, is a core structure in many drugs, including anti-inflammatory agents like Celecoxib. While not a direct precursor to Celecoxib, its analogs are used for such purposes, highlighting the importance of this class of compounds.[4][10]

-

Building Block for Novel Heterocycles : Beyond pyrazoles, the diketone can react with a variety of binucleophiles (e.g., hydroxylamine, ureas, guanidines) to generate a diverse library of heterocyclic compounds for screening in drug discovery programs.[16]

-

Ligands for Metal Complexes : As a β-diketone, it can act as a bidentate ligand to form stable chelate complexes with a wide range of metal ions. These complexes can have applications in catalysis, materials science, and as analytical reagents.[3]

Safety and Handling

Based on data for analogous compounds and general GHS classifications for diones, this chemical should be handled with care.

-

Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.[9]

Conclusion

This compound is a highly functionalized molecule with significant potential in organic synthesis. Its reactivity is governed by the interplay between the benzodioxole ring, the versatile β-diketone core, and the electron-withdrawing trifluoromethyl group. A thorough understanding of its synthesis, tautomeric nature, and reactivity in cyclocondensation reactions provides researchers with a powerful tool for constructing complex molecular architectures, particularly for the development of novel heterocyclic compounds relevant to the pharmaceutical and materials science industries.

References

- Journal of the American Chemical Society. Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation.

- Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- Stille, J. K., & Ertz, R. (1966). Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a result of steric crowding.

- Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. SciSpace.

- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.

- García, E., et al. Keto-enol tautomerism of the fluorinated diketones.

- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.

- PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.

- Sigma-Aldrich. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.

- PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione.

- ChemicalBook. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE.

- ChemBK. 4,4,4-Trifluoro-1-(4-Methylphenyl)butane-1,3-dione.

- Apollo Scientific. 1,3-Benzodioxol-5-yl-4,4,4-trifluorobutane-1,3-dione.

- Echemi. This compound.

- Fisher Scientific. This compound, 97%, Thermo Scientific.

- Fisher Scientific. This compound, 97%, Thermo Scientific.

- MDPI. (2021).

- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- Prakash Academy. (2012). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine. YouTube.

- ChemBK. 1-(Benzo[d][17][18]dioxol-5-yl)-4,4-difluorobutane-1,3-dione.

- MDPI. (2022). (E)-1-(Benzo[d][17][18]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.

- Ningbo Inno Pharmchem Co.,Ltd. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.

- Sloop, J. C. (2001). The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- ChemicalBook. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione.

- Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- Sigma-Aldrich. 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CYCLOHEXYLANILINO)-1-PROPANONE.

Sources

- 1. 306935-39-7 Cas No. | 1,3-Benzodioxol-5-yl-4,4,4-trifluorobutane-1,3-dione | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. nbinno.com [nbinno.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione AldrichCPR 720-94-5 [sigmaaldrich.cn]

- 7. chembk.com [chembk.com]

- 8. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]

- 9. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

- 16. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone, represents a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the acidity of the methylene bridge and the chelating ability of the dione moiety. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common scaffold in pharmacologically active compounds. This guide provides a comprehensive overview of the known physical properties of this compound, offers insights into its probable synthetic pathways, and presents a comparative analysis with structurally related analogs to extrapolate its expected characteristics.

Chemical Identity and Structure

The foundational step in understanding the physical properties of a compound is to establish its precise chemical identity.

-

Synonyms: 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone[1]

-

Molecular Formula: C₁₁H₇F₃O₄[2]

-

Molecular Weight: 260.17 g/mol

The structure, illustrated below, features a central 1,3-dione system flanked by a trifluoromethyl group and a 1,3-benzodioxole ring. This arrangement is crucial for its chemical reactivity and physical behavior.

Caption: Chemical structure of this compound.

Known and Estimated Physical Properties

Table 1: Summary of Known Physical Properties

| Property | Value | Source |

| Physical State | Solid | Fisher Scientific MSDS |

| Appearance | Light yellow | Fisher Scientific MSDS |

| Purity | 97% | Thermo Scientific[3][4] |

Due to the scarcity of experimental data, a comparative analysis with analogous compounds is invaluable for predicting the physical behavior of the target molecule.

Table 2: Comparative Analysis of Physical Properties with Structurally Similar Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 260.17 | Not Reported | Not Reported |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 216.16 | 38-40 | 224 |

| 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | 230.18 | Not Reported | Not Reported |

| 2-Trifluoroacetyl-1,3-cyclopentanedione | 194.11 | 138-140 | Not Reported |

Analysis and Extrapolation:

-

Melting Point: The introduction of the benzodioxole ring system, which is larger and more polar than the simple phenyl or tolyl groups, is expected to increase intermolecular forces (dipole-dipole interactions and van der Waals forces). Furthermore, the ability of the 1,3-dione to form strong hydrogen bonds in the solid state, as seen in similar structures, would also contribute to a higher melting point. Therefore, it is reasonable to predict that the melting point of this compound is significantly higher than that of its phenyl analog (38-40 °C), likely falling in the range of the cyclic analog (138-140 °C) or higher.

-

Boiling Point: A similar trend is expected for the boiling point. The increased molecular weight and polarity should lead to a higher boiling point compared to the phenyl derivative (224 °C).

-

Solubility: The presence of the trifluoromethyl group generally increases lipophilicity. However, the dione functionality and the ether linkages in the benzodioxole ring can participate in hydrogen bonding with protic solvents. It is anticipated that the compound will exhibit moderate solubility in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and lower solubility in nonpolar solvents like hexanes. Its solubility in water is expected to be low.

Probable Synthetic Pathway

While a specific synthesis for this compound is not detailed in the readily available literature, the synthesis of analogous fluorinated β-diketones is well-documented. A common and efficient method is the Claisen condensation .

This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the target molecule, the likely precursors would be 3',4'-(methylenedioxy)acetophenone and an ethyl trifluoroacetate.

Experimental Workflow: Claisen Condensation

Caption: A probable experimental workflow for the synthesis of the title compound.

Spectroscopic Characterization

Although specific spectra for this compound are not published, the expected spectroscopic data can be inferred from its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group, and a signal for the methylene protons between the two carbonyl groups. The enol form would show a characteristic downfield signal for the enolic proton.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons, the carbons of the aromatic ring, the methylene carbon of the dioxole, the methylene carbon of the dione backbone, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with fluorine).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the dione, as well as C-O stretching from the benzodioxole moiety and C-F stretching from the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Conclusion

This compound is a compound with significant potential, yet its physical properties are not extensively documented in publicly accessible literature. This guide has consolidated the known information and provided scientifically reasoned estimations for its key physical characteristics based on a comparative analysis of structurally related compounds. The proposed synthetic route via Claisen condensation offers a reliable method for its preparation. Further experimental investigation is warranted to precisely determine its physical and chemical properties, which will undoubtedly facilitate its application in drug discovery and materials science.

References

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

- Joshi, K. C., Pathak, V. N., & Bhargava, S. (2010). Chemistry of Fluorinated 1,3-Diketones and Related Compounds. Journal of the Indian Chemical Society, 87(1), 1-17. [Link]

Sources

- 1. 306935-39-7 Cas No. | 1,3-Benzodioxol-5-yl-4,4,4-trifluorobutane-1,3-dione | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]

An In-Depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

This guide provides a comprehensive overview of the synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis pathway, experimental protocols, and characterization of this compound.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones are valuable building blocks in organic synthesis, particularly for the creation of heterocyclic compounds and as ligands in coordination chemistry. The introduction of a trifluoromethyl group often imparts unique electronic properties and enhanced stability to the parent molecule. This compound incorporates the 1,3-benzodioxole moiety, a common scaffold in natural products and pharmacologically active compounds, making it a molecule of significant interest for further chemical exploration.

The Synthetic Pathway: A Claisen Condensation Approach

The most direct and widely employed method for the synthesis of β-diketones is the Claisen condensation.[1] This reaction involves the base-mediated condensation of a ketone with an ester to form a new carbon-carbon bond.[2] For the synthesis of this compound, the key precursors are 1-(1,3-benzodioxol-5-yl)ethanone (also known as acetopiperone) and an ethyl trifluoroacetate.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthesis workflow.

Mechanistic Insights

The Claisen condensation proceeds through a series of well-understood steps, initiated by the deprotonation of the α-carbon of the ketone by a strong base.

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from 1-(1,3-benzodioxol-5-yl)ethanone to form a resonance-stabilized enolate. The use of a strong, non-nucleophilic base like NaH is often preferred to avoid side reactions.[3]

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This step forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone product.

-

Deprotonation of the Product: The resulting β-diketone is more acidic than the starting ketone. Therefore, it is readily deprotonated by the ethoxide generated in the previous step. This final deprotonation is often the driving force for the reaction, shifting the equilibrium towards the product.[4]

-

Acidic Workup: A final acidic workup is necessary to protonate the enolate of the β-diketone and isolate the neutral product.

A diagram of the reaction mechanism is presented below:

Caption: Claisen condensation mechanism steps.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from a similar Claisen condensation procedure for the synthesis of a related β-diketone.[5]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(1,3-Benzodioxol-5-yl)ethanone | C₉H₈O₃ | 164.16 |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 |

| Sodium hydride (60% dispersion in oil) | NaH | 24.00 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Dilute Hydrochloric Acid (1 M) | HCl | 36.46 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Reaction Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to anhydrous THF.

-

Addition of Ketone: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Enolate Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Addition of Ester: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

-

Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Purification via Copper Chelate: A common method for purifying β-diketones involves the formation of a copper(II) chelate.[6]

-

Dissolve the crude product in a suitable solvent.

-

Add an aqueous solution of copper(II) acetate.

-

The copper chelate will precipitate and can be collected by filtration.

-

The purified β-diketone can be recovered by treating the copper chelate with a strong acid.

-

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the methylene protons of the butane-1,3-dione backbone. The enol form will show a characteristic downfield signal for the enolic proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the carbons of the benzodioxole ring, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).[7]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the trifluoromethyl group.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the diketone and the C-O bonds of the benzodioxole ring.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound via a Claisen condensation reaction. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable fluorinated β-diketone can be obtained in good yield and high purity. The information provided herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel fluorinated compounds for various scientific applications.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Rico-Molina, M., Altarejos, J., & Salido, S. (2024). (E)-1-(Benzo[d][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI.

- ResearchGate. (n.d.). Experimental section: 1H, 13C, 11B and 19F-NMR spectra were recorded with Jeol ECS 400 MHz and Bruker 700 MHz spectrometers.

- MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones.

- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Organic Chemistry Portal. (n.d.). Claisen Condensation.

- YouTube. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem.

- Gerhardt, W. (n.d.). Fluorine NMR.

- University of Babylon. (n.d.). The Claisen Condensation.

- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902.

- Micale, N., Zappalà, M., & Grasso, S. (2002).

- ChemBK. (n.d.). 1-(Benzo[d][7]dioxol-5-yl)-4,4-difluorobutane-1,3-dione.

- Kumar, M. K., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705.

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

- ResearchGate. (n.d.). (E)-1-(Benzo[d][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.

- YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |.

- Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o383.

- ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.

- ResearchGate. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone.

- Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. youtube.com [youtube.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. jeolusa.com [jeolusa.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. While this compound is commercially available, detailed synthetic protocols and characterization data are not extensively reported in peer-reviewed literature. This guide, therefore, synthesizes information from established chemical principles, data on analogous compounds, and the known reactivity of its constituent moieties to provide a robust framework for its synthesis, characterization, and potential applications.

Compound Identification and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound . It is also known by synonyms such as 3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone[1].

Key Identifiers:

| Identifier | Value |

| CAS Number | 306935-39-7[1][2] |

| Molecular Formula | C₁₁H₇F₃O₄[2] |

| Molecular Weight | 260.17 g/mol |

| Structure |

Synthetic Approach: The Claisen Condensation

The most logical and widely employed method for the synthesis of β-diketones is the Claisen condensation[3]. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a new carbon-carbon bond.

Proposed Synthetic Pathway

The synthesis of this compound would proceed via a crossed Claisen condensation between 1-(1,3-benzodioxol-5-yl)ethan-1-one (piperonyl methyl ketone) and a trifluoroacetylating agent, such as ethyl trifluoroacetate. The use of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the ketone to form the reactive enolate.

Sources

Potential therapeutic targets of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

Authored by: A Senior Application Scientist

Foreword: Charting a Course for a Novel Therapeutic Candidate

The intersection of well-established pharmacophores with unique chemical modifications presents a fertile ground for the discovery of novel therapeutic agents. This guide focuses on such a candidate: This compound . While direct biological data on this specific molecule is nascent, its constituent moieties—the 1,3-benzodioxole ring and the trifluorinated β-dicarbonyl system—are present in numerous compounds with significant and well-characterized biological activities.

This document serves as a strategic and technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a static review but as a dynamic guide to systematically uncover and validate the therapeutic potential of this promising compound. We will proceed from a foundation of established knowledge on related structures to propose a logical, data-driven pathway for investigation, complete with detailed experimental protocols and the rationale behind each step. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed research is robust, reproducible, and ultimately, translatable.

Part 1: Deconstruction of the Core Structure and Hypothesis of Therapeutic Potential

The therapeutic potential of this compound can be logically inferred from the known activities of its two primary structural components: the 1,3-benzodioxole group and the 4,4,4-trifluorobutane-1,3-dione tail.

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Drug Discovery

The 1,3-benzodioxole ring system is a common feature in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its prevalence stems from its ability to act as a bioisostere for catechol, its role in modulating metabolic stability, and its capacity to engage in specific interactions with biological targets.

Key therapeutic activities associated with 1,3-benzodioxole derivatives include:

-

Anticancer Properties : Numerous 1,3-benzodioxole-containing compounds have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[3][4][5] Mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][3]

-

Enzyme Inhibition : The 1,3-benzodioxole group is a well-known inhibitor of cytochrome P450 enzymes, which can influence the metabolism and efficacy of co-administered drugs.[6] This property is leveraged in the antiepileptic drug Stiripentol.[7] More targeted inhibitory activities have also been reported, such as the dual inhibition of c-Src and Abl kinases.[8]

-

Antimicrobial and Anti-inflammatory Effects : Derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[9]

The 4,4,4-trifluorobutane-1,3-dione System: A Potent Metal Chelator and Enzyme Inhibitor

The β-dicarbonyl motif of the 1,3-dione system is a strong chelator of metal ions, a property that can be exploited for therapeutic intervention. The presence of a terminal trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbons and the acidity of the enol proton, making it a potent inhibitor of various enzymes.

Compounds with a similar trifluoromethyl-β-dicarbonyl structure are known to target:

-

Metalloenzymes : The ability to chelate metal ions, particularly zinc, makes this scaffold a candidate for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs), which are crucial in cancer invasion and metastasis.

-

Serine Hydrolases : The electrophilic nature of the carbonyls can lead to the formation of stable hemiacetals with active site serine residues, effectively inhibiting enzymes like fatty acid amide hydrolase (FAAH) or prolyl oligopeptidase (POP).

-

Receptor Tyrosine Kinases (RTKs) : Derivatives of 1,3-diones have been explored as inhibitors of RTKs like c-Met, which are often dysregulated in cancer.[10][11]

Integrated Hypothesis: Potential Therapeutic Targets

Based on the activities of its constituent parts, we hypothesize that this compound is a multi-target candidate with primary potential in oncology . The proposed mechanism centers on the dual action of its structural motifs: the 1,3-benzodioxole group guiding the molecule to specific biological sites and the trifluorinated β-dicarbonyl engaging with key enzymatic targets.

Primary Hypothesized Targets:

-

Receptor Tyrosine Kinases (RTKs) : Specifically, those implicated in cancers where 1,3-dione derivatives have shown activity, such as c-Met.[11][12]

-

Tubulin : The 1,3-benzodioxole scaffold is known to interact with the colchicine binding site of tubulin.[3]

-

P-glycoprotein (P-gp) Efflux Pump : The potential to overcome multi-drug resistance by inhibiting P-gp is a known attribute of some benzodioxole derivatives.[13]

-

Thioredoxin Reductase (TrxR) : The trifluoromethyl-β-dicarbonyl could potentially interact with the active site of TrxR, an enzyme often overexpressed in cancer cells.[6]

The following sections will outline a comprehensive research plan to systematically investigate these hypotheses.

Part 2: A Phased Approach to Target Identification and Validation

A structured, multi-phase approach is essential to efficiently evaluate the therapeutic potential of our candidate compound. This process begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets and mechanisms of action.

Phase 1: Broad-Spectrum In Vitro Profiling

The initial phase aims to confirm the hypothesized anticancer activity and gather preliminary data on the compound's potency and selectivity.

2.1 Experimental Protocol: Multi-Panel Cancer Cell Line Screening

Objective : To determine the cytotoxic and anti-proliferative activity of this compound across a diverse panel of human cancer cell lines.

Methodology :

-

Cell Line Panel : Select a panel of at least 20-30 cancer cell lines representing various tumor types (e.g., lung, breast, colon, leukemia, melanoma). Include cell lines known to overexpress the hypothesized targets (e.g., H460 and A549 for c-Met).[11]

-

Compound Preparation : Synthesize and purify the title compound. Prepare a stock solution in DMSO and create a series of dilutions.

-

Cell Seeding : Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assay : Assess cell viability using a standard MTT or resazurin-based assay.[14]

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of IC50 Values

| Cell Line | Tumor Type | Hypothesized Target Overexpression | IC50 (µM) |

| H460 | NSCLC | c-Met | Experimental Value |

| A549 | NSCLC | c-Met | Experimental Value |

| MCF-7 | Breast | - | Experimental Value |

| MDA-MB-231 | Breast (Triple Negative) | - | Experimental Value |

| HT-29 | Colorectal | - | Experimental Value |

| K562 | Leukemia | - | Experimental Value |

| ... | ... | ... | ... |

Phase 2: Elucidation of the Cellular Mechanism of Action

Based on the results of the initial screening, select the most sensitive cell lines for in-depth mechanistic studies.

2.2 Experimental Protocol: Cell Cycle Analysis

Objective : To determine if the compound induces cell cycle arrest.

Methodology :

-

Treat sensitive cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Harvest, fix, and stain the cells with propidium iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.3 Experimental Protocol: Apoptosis Induction Assay

Objective : To determine if the compound induces programmed cell death.

Methodology :

-

Treat sensitive cells as described for cell cycle analysis.

-

Stain cells with Annexin V-FITC and PI.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Confirm apoptosis by Western blot analysis of key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax/Bcl-2 ratio).[3]

Visualization: Proposed Workflow for Initial Cellular Screening

Caption: Workflow for initial in vitro profiling and cellular mechanism of action studies.

Phase 3: Identification of Molecular Targets

This phase will employ a combination of in silico and experimental approaches to identify the direct molecular targets of the compound.

2.4 In Silico Approach: Molecular Docking

Objective : To predict the binding affinity and mode of interaction of the compound with the hypothesized targets.

Methodology :

-

Obtain the 3D structures of the target proteins (c-Met, tubulin, P-gp, TrxR) from the Protein Data Bank (PDB).

-

Prepare the protein and ligand structures for docking using appropriate software (e.g., AutoDock, Schrödinger Suite).

-

Perform molecular docking simulations to predict the binding poses and estimate the binding energy.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues of the target proteins.

2.5 Experimental Protocol: Kinase Inhibition Assay

Objective : To experimentally validate the inhibition of hypothesized kinase targets.

Methodology :

-

Utilize a commercial kinase profiling service or in-house enzymatic assays (e.g., ADP-Glo™, LanthaScreen™) to test the compound's inhibitory activity against a panel of kinases, with a focus on RTKs like c-Met, VEGFR2, EGFR, and non-receptor tyrosine kinases like c-Src.[12]

-

Determine the IC50 of the compound for any inhibited kinases.

2.6 Experimental Protocol: Tubulin Polymerization Assay

Objective : To determine if the compound directly inhibits tubulin polymerization.

Methodology :

-

Use a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with the compound at various concentrations in a polymerization-promoting buffer.

-

Monitor the change in fluorescence or absorbance over time to assess the rate and extent of microtubule formation.

-

Include positive (e.g., colchicine) and negative controls.

Visualization: Proposed Signaling Pathway for c-Met Inhibition

Caption: Hypothesized inhibition of the c-Met signaling pathway by the candidate compound.

Part 3: Preclinical Development Considerations

Should the in vitro studies yield a promising lead candidate, the subsequent steps will involve assessing its drug-like properties and in vivo efficacy.

ADME-Tox Profiling

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial.

Key In Vitro Assays :

-

Solubility : Determine the thermodynamic and kinetic solubility.

-

Permeability : Assess cell permeability using a Caco-2 or PAMPA assay.

-

Metabolic Stability : Evaluate stability in liver microsomes.

-

CYP Inhibition : Profile for inhibition of major cytochrome P450 isoforms.

-

In Silico Toxicity Prediction : Use computational models to predict potential liabilities (e.g., hERG inhibition, mutagenicity).

In Vivo Efficacy Studies

Objective : To evaluate the anti-tumor efficacy of the compound in a relevant animal model.

Methodology :

-

Model Selection : Based on the most sensitive cell lines, establish a xenograft mouse model (e.g., H460 cells implanted subcutaneously in nude mice).

-

Pharmacokinetic (PK) Study : Conduct a preliminary PK study to determine key parameters like half-life, clearance, and bioavailability, which will inform the dosing regimen.

-

Efficacy Study :

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer the compound orally or via intraperitoneal injection at various doses.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for target engagement biomarkers).

-

Conclusion: A Strategic Path Forward

This compound represents a molecule of significant therapeutic interest, born from the strategic combination of two pharmacologically active scaffolds. While its specific biological profile is yet to be fully elucidated, the existing literature on related compounds provides a strong rationale for its investigation as a novel anticancer agent.

This guide has outlined a logical and comprehensive research plan, beginning with broad phenotypic screening and progressing through detailed mechanistic studies and target validation. By adhering to this data-driven approach, the scientific community can systematically uncover the therapeutic potential of this promising compound and pave the way for its potential development as a next-generation therapeutic.

References

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.ACS Omega. [Link]

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.PubMed Central. [Link]

- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.MDPI. [Link]

- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.PubMed Central. [Link]

- Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines.PubMed. [Link]

- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv

- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.PubMed. [Link]

- Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.PubMed Central. [Link]

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.Frontiers in Plant Science. [Link]

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.PubMed Central. [Link]

- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.PubMed. [Link]

- Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.PubMed. [Link]

- (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.PubMed Central. [Link]

- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.

- 3-(Benzo[d][10][12]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity.PubMed. [Link]

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione literature review

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Properties, and Applications

Introduction

This compound is a specialized organic compound that stands at the intersection of fluorinated chemistry and natural product-inspired scaffolds. Its structure is characterized by three key functional components: a β-diketone system, a trifluoromethyl group, and a 1,3-benzodioxole moiety. The 1,3-benzodioxole ring system is a common feature in numerous bioactive natural products and synthetic pharmaceuticals, known to impart a range of pharmacological effects including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] The trifluoromethyl group significantly modulates the molecule's electronic properties, enhancing the acidity of the β-dicarbonyl protons and influencing its reactivity and biological interactions. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and potential applications for professionals in chemical research and drug development.

Core Synthesis: The Claisen Condensation Pathway

The most classical and efficient method for synthesizing 1,3-diketones, including the title compound, is the Claisen condensation.[3] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base, yielding a β-diketone.[4][5]

Reaction Mechanism and Rationale

The synthesis involves the reaction of 1-(1,3-benzodioxol-5-yl)ethan-1-one with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate. The reaction proceeds through a well-established base-catalyzed mechanism:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from 1-(1,3-benzodioxol-5-yl)ethan-1-one to form a resonance-stabilized enolate. The use of a strong, non-nucleophilic base is critical to ensure complete and irreversible deprotonation, preventing side reactions.[6]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of this carbonyl, making it an excellent substrate for this condensation.[7]

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.

-

Thermodynamic Driving Force: The newly formed β-diketone has a highly acidic proton on the central methylene carbon (doubly α to two carbonyls). The alkoxide base generated in the previous step readily removes this proton. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[5]

-

Acidic Workup: A final step involving the addition of an aqueous acid neutralizes the reaction mixture, protonating the enolate to yield the final this compound product.

Caption: Synthetic workflow for the Claisen condensation.

Experimental Protocol

The following is a generalized, self-validating protocol derived from analogous procedures for synthesizing fluorinated β-diketones.[7][8]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Base Addition: Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) to the THF and cool the suspension to 0°C in an ice bath.

-

Ketone Addition: Slowly add a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir for 30 minutes at 0°C to ensure complete enolate formation (cessation of H₂ gas evolution).

-

Acylation: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure β-diketone.

Physicochemical and Spectroscopic Profile

The unique structure of this compound gives rise to a distinct set of physical and spectroscopic properties, which are crucial for its characterization and validation.

Keto-Enol Tautomerism

β-Diketones exist as a dynamic equilibrium between the keto and enol tautomeric forms. For 1,1,1-trifluoroacetylacetone, a related compound, the enol form is overwhelmingly predominant (97%). Due to the strong electron-withdrawing effect of the CF₃ group in the title compound, it is expected to exist almost exclusively in the more stable, conjugated enol form.

| Property | Data | Source |

| Molecular Formula | C₁₁H₇F₃O₄ | Calculated |

| Molar Mass | 260.17 g/mol | Calculated |

| Appearance | Likely a pale yellow or off-white solid | [8] |

| Tautomerism | Predominantly exists in the enol form | |

| Safety | Causes skin and serious eye irritation | [9] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The expected data are as follows:

-

¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons on the benzodioxole ring, a singlet for the two protons of the dioxole -CH₂- group (around 6.0 ppm), a singlet for the vinylic proton of the enol form (-CH=, around 6.5-7.0 ppm), and a broad singlet for the acidic enolic proton (-OH, >10 ppm).

-

¹³C NMR: Key signals would include two distinct carbonyl carbons (or enolic equivalents), aromatic carbons, the methylene carbon of the dioxole ring (~100 ppm), and a quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet peak is expected for the three equivalent fluorine atoms of the CF₃ group.

-

Infrared (IR) Spectroscopy: A broad absorption band in the 3200-2500 cm⁻¹ region for the O-H stretch of the enol, strong absorptions between 1650-1550 cm⁻¹ for the conjugated carbonyl C=O and C=C stretching, and strong C-F stretching bands around 1300-1100 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 260, along with characteristic fragmentation patterns corresponding to the loss of CF₃ and other fragments of the benzodioxole moiety.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile building block for creating more complex, high-value molecules.

Gateway to Bioactive Heterocycles

The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of a wide variety of five- and six-membered heterocyclic systems. By reacting with different binucleophiles, it can be converted into:

-

Pyrazoles: Reaction with hydrazine derivatives.

-

Isoxazoles: Reaction with hydroxylamine.

-

Pyrimidines: Reaction with ureas or amidines.

These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of countless approved drugs. The ability to introduce the 1,3-benzodioxole moiety onto these frameworks is of significant interest.

Caption: Synthetic routes to bioactive heterocycles.

The Influence of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group is not merely a structural placeholder; it is a pharmacologically significant moiety. Derivatives have demonstrated a wide range of biological activities:

-

Anti-Tumor Activity: Various 1,3-benzodioxole derivatives have been shown to possess anti-proliferative and anti-tumor properties.[1][10] For example, certain compounds have been investigated as inhibitors of c-Src/Abl kinase for cancer therapy.

-

Enzyme Inhibition: The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 enzymes.[11] This property can be strategically employed in drug design to reduce the metabolic degradation of a drug, thereby increasing its bioavailability and duration of action.

-